molecular formula C28H41N7NaO17P3S B10783017 Benzoyl Coenzyme A (sodium salt)

Benzoyl Coenzyme A (sodium salt)

Cat. No.: B10783017
M. Wt: 895.6 g/mol
InChI Key: MYYOOIFRNQSKJE-MGNUYOCBSA-N
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Description

Benzoyl Coenzyme A (sodium salt) is a biochemical compound that plays a crucial role in the microbial metabolism of aromatic compounds. It is an intermediate in various metabolic pathways, particularly in the degradation of aromatic hydrocarbons. This compound is significant in both aerobic and anaerobic metabolic processes, making it a valuable subject of study in microbiology and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoyl Coenzyme A (sodium salt) can be synthesized through the anaerobic metabolism of benzoate, toluene, and phenylalanine. The synthesis involves the enzyme benzoate-CoA ligase, which catalyzes the formation of Benzoyl Coenzyme A from benzoate . This reaction can occur under both aerobic and anaerobic conditions, depending on the microbial environment .

Industrial Production Methods

Industrial production of Benzoyl Coenzyme A (sodium salt) typically involves microbial fermentation processes. Specific strains of bacteria, such as those from the genera Azoarcus and Comamonas, are cultured under controlled conditions to produce the compound. The fermentation process is optimized to maximize yield and purity, often involving the use of bioreactors and precise control of environmental parameters .

Chemical Reactions Analysis

Types of Reactions

Benzoyl Coenzyme A (sodium salt) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Mechanism of Action

Benzoyl Coenzyme A (sodium salt) exerts its effects primarily through its role as an intermediate in metabolic pathways. It is involved in the activation and subsequent breakdown of aromatic compounds. The molecular targets include enzymes like benzoyl-CoA reductase and various dehydrogenases, which facilitate the conversion of Benzoyl Coenzyme A into other metabolites. These pathways are crucial for the microbial degradation of aromatic hydrocarbons, contributing to the detoxification of environmental pollutants .

Properties

Molecular Formula

C28H41N7NaO17P3S

Molecular Weight

895.6 g/mol

IUPAC Name

sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate;hydride

InChI

InChI=1S/C28H40N7O17P3S.Na.H/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);;/q;+1;-1/t17-,20-,21-,22+,26-;;/m1../s1

InChI Key

MYYOOIFRNQSKJE-MGNUYOCBSA-N

Isomeric SMILES

[H-].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O.[Na+]

Canonical SMILES

[H-].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O.[Na+]

Origin of Product

United States

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